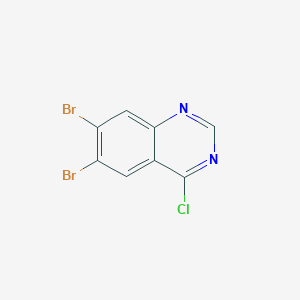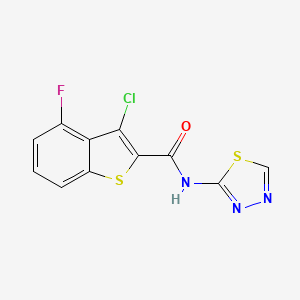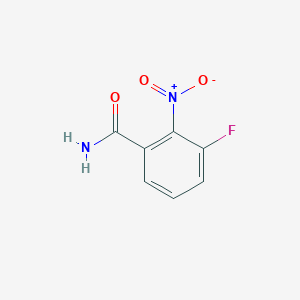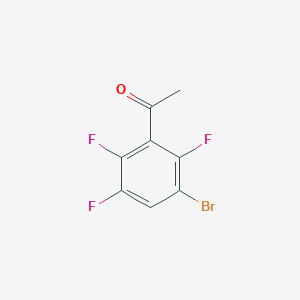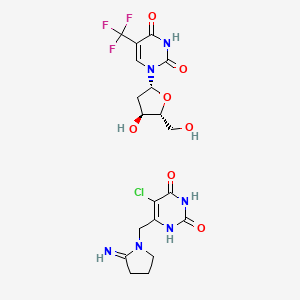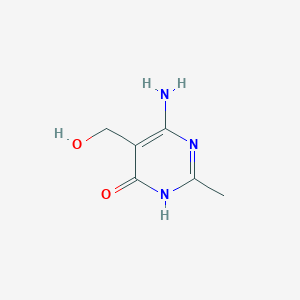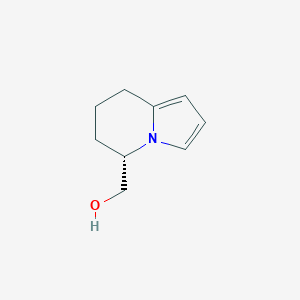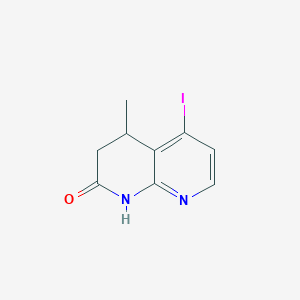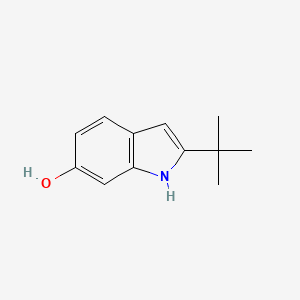
2-(tert-Butyl)-1H-indol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-1H-indol-6-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group in this compound adds steric bulk, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1H-indol-6-ol can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the use of tert-butyl alcohol as a starting material. The tert-butyl group can be introduced through the reaction of tert-butyl alcohol with appropriate reagents such as boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like hydrogen chloride and other halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(tert-Butyl)-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as calmodulin and methionine aminopeptidase 2, which play crucial roles in cellular processes . By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-(tert-Butyl)-1H-indol-6-ol can be compared with other similar compounds, such as:
2-(tert-Butyl)-1H-indole: Lacks the hydroxyl group, which can influence its reactivity and biological activity.
2-(tert-Butyl)-1H-indole-3-carboxylic acid: Contains a carboxyl group, which can affect its solubility and interaction with biological targets.
2-(tert-Butyl)-1H-indole-5-carboxaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-tert-butyl-1H-indol-6-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11-6-8-4-5-9(14)7-10(8)13-11/h4-7,13-14H,1-3H3 |
Clé InChI |
OHGLLDODIATOLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(N1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


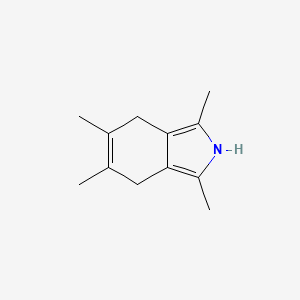
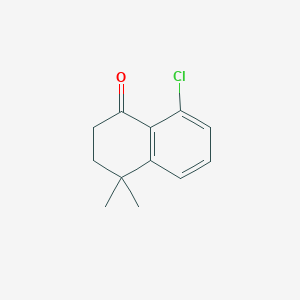

![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)

